Manganese tripeptide-1
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H21MnN6O4 |
|---|---|
Molecular Weight |
392.29 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;manganese(3+) |
InChI |
InChI=1S/C14H23N6O4.Mn/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q-1;+3/p-2/t10-,11-;/m0./s1 |
InChI Key |
RRJBNSKBENJJDA-ACMTZBLWSA-L |
Isomeric SMILES |
C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Mn+3] |
Canonical SMILES |
C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Mn+3] |
Origin of Product |
United States |
Nomenclature and Structural Characterization of Manganese Tripeptide 1
Peptide Sequence and Metal Coordination Chemistry (GHK-Mn²⁺)
Manganese Tripeptide-1 is the result of the coordination of a manganese (Mn²⁺) ion with the tripeptide Glycyl-L-Histidyl-L-Lysine, commonly abbreviated as GHK. rjtcsonline.commdpi.com The GHK peptide itself is a naturally occurring fragment found in human plasma and is a piece of the alpha 2(I) chain of type I collagen. nih.govmdpi.com When tissue is damaged, proteolytic enzymes can release GHK at the site of injury. nih.gov
The formation of the GHK-Mn²⁺ complex involves the manganese ion binding to specific sites on the peptide. The coordination chemistry of metal ions like Mn²⁺ with peptides is complex, but it is known that amino acid residues such as Histidine, with its imidazole (B134444) ring, are crucial for metal chelation. acs.org The IUPAC name for the compound is (2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;manganese(3+), indicating the involvement of various nitrogen and oxygen atoms in binding the metal ion. nih.gov Generally, Mn²⁺ complexes can adopt different coordination geometries, such as octahedral or tetrahedral, depending on the participating ligands. rug.nllibretexts.org This interaction with the GHK peptide allows for the stabilization and transport of the manganese ion. rjtcsonline.comresearchgate.net
Table 1: Peptide Sequence and Components
| Component | Description |
|---|---|
| Peptide Name | Tripeptide-1 |
| Amino Acid Sequence | Glycyl-L-Histidyl-L-Lysine (GHK) |
| Metal Ion | Manganese (Mn²⁺) |
| Resulting Complex | this compound (GHK-Mn²⁺) |
Classification within Bioactive Peptides
Bioactive peptides are short chains of amino acids that exert specific biological effects. This compound falls into a key category within this group. researchgate.netnih.gov
Table 2: Classification of this compound
| Classification | Function |
|---|---|
| Bioactive Peptide | A peptide with a demonstrable biological effect. |
| Carrier Peptide | A sub-class of bioactive peptides that stabilize and deliver trace elements. researchgate.netnih.govnih.gov |
The primary and most well-defined role of this compound is that of a carrier peptide. researchgate.netresearchgate.netnih.gov Its function is to stabilize and deliver the trace element manganese to cells. rjtcsonline.comnih.gov Trace elements like manganese are essential cofactors for various enzymatic reactions crucial for cellular health. nih.govmdpi.com Specifically, manganese is vital for the proper functioning of the antioxidant enzyme manganese-superoxide dismutase (Mn-SOD), which plays a critical role in protecting cells from oxidative damage induced by factors like UV radiation. researchgate.netnih.gov By binding with the GHK peptide, manganese can be effectively transported. mdpi.comnih.gov
The GHK peptide component of the complex is recognized not only as a part of a carrier molecule but also as a signal peptide on its own. rjtcsonline.commdpi.com Signal peptides are molecules that can influence cellular behavior, such as stimulating the synthesis of extracellular matrix proteins like collagen and elastin (B1584352). nih.govnih.govmdpi.com
The GHK peptide, whether alone or complexed with a metal ion, retains this signaling capability. researchgate.netmdpi.com It is proposed that when GHK is released during tissue injury, it signals the initiation of repair processes. nih.gov Therefore, this compound exhibits a dual functionality:
It acts as a carrier , delivering essential manganese. researchgate.net
The GHK portion acts as a signal , modulating cellular pathways involved in tissue maintenance and regeneration. nih.govmdpi.com
Synthetic Methodologies and Preparative Research
Peptide Synthesis Strategies for Tripeptide-1
The creation of the tripeptide-1 component of manganese tripeptide-1 is typically achieved through established peptide synthesis protocols. Among these, solid-phase peptide synthesis (SPPS) is a widely utilized and efficient method for producing peptides of a defined sequence. This technique offers advantages over traditional solution-phase synthesis by simplifying the purification of intermediates and allowing for the automation of the synthesis process.
Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, often a resin. The general cycle of SPPS for a tripeptide, such as Glycyl-L-histidyl-L-lysine (GHK), a common metal-chelating peptide often referred to as tripeptide-1, involves several key stages. kennesaw.edunbinno.com
The synthesis begins with the selection of a suitable resin, which is a solid, insoluble polymeric support. uci.edu The choice of resin depends on the desired C-terminal functional group of the final peptide. For a C-terminal amide, a Rink amide resin is often employed. uci.edu The first amino acid, with its α-amino group protected, is then covalently attached to this resin. A common protecting group for the α-amino group is the fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under the coupling conditions but can be readily removed when needed. springernature.comluxembourg-bio.com
The SPPS cycle can be summarized in the following steps:
Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed. This is typically achieved by treating the resin with a solution of a weak base, such as piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edu This exposes the free amino group, making it available for the next coupling reaction.
Washing: Following deprotection, the resin is thoroughly washed with a suitable solvent, usually DMF, to remove the excess deprotection reagent and any byproducts. This washing step is crucial to ensure the purity of the subsequent peptide chain. bachem.com
Coupling: The next amino acid in the sequence, with its α-amino group protected by Fmoc and its carboxyl group activated, is added to the resin. The activation of the carboxyl group facilitates the formation of a peptide bond with the free amino group of the resin-bound amino acid. Common coupling reagents used to activate the carboxyl group include carbodiimides or aminium-derived reagents. luxembourg-bio.com
Washing: After the coupling reaction is complete, the resin is again washed to remove any unreacted amino acids, coupling reagents, and byproducts. bachem.com
This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid until the desired tripeptide sequence is assembled on the resin. Once the synthesis of the tripeptide chain is complete, the peptide is cleaved from the resin support. This is typically accomplished by treating the peptide-resin with a strong acid, such as trifluoroacetic acid (TFA). kennesaw.edu This cleavage step also removes any remaining protecting groups from the amino acid side chains. The crude peptide is then precipitated, purified (often using techniques like high-performance liquid chromatography), and lyophilized to obtain the final, pure tripeptide. kennesaw.edugoogle.com
| Stage | Description | Common Reagents |
|---|---|---|
| Resin Selection and Swelling | The solid support is chosen based on the desired C-terminal functionality and swelled in a suitable solvent to allow for efficient reaction kinetics. | Rink amide resin, Dimethylformamide (DMF) |
| Fmoc Deprotection | Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain to expose the free amine for the next coupling step. | 20% Piperidine in DMF |
| Amino Acid Coupling | Activation of the incoming Fmoc-protected amino acid's carboxyl group and its subsequent reaction with the free amine on the resin-bound peptide to form a peptide bond. | HCTU, HATU, HOAt, Collidine |
| Cleavage and Deprotection | Release of the synthesized peptide from the solid support and removal of all side-chain protecting groups. | Trifluoroacetic acid (TFA) |
Manganese Chelation and Complexation Techniques
Once the tripeptide has been synthesized and purified, the next step in the preparation of this compound is the chelation of manganese ions. Chelation is a process where a central metal ion binds to a ligand at multiple points, forming a stable, ring-like structure known as a chelate. nih.gov Peptides, particularly those containing certain amino acid residues, can act as effective chelating agents for metal ions.
The specific amino acids within the tripeptide-1 sequence play a crucial role in its ability to bind manganese. For instance, in the GHK peptide, the nitrogen atoms in the imidazole (B134444) ring of histidine and the amide backbone are key coordination sites for metal ions. kennesaw.edu The chelation process typically involves dissolving the purified tripeptide in an aqueous solution and then adding a manganese salt, such as manganese chloride or manganese acetate, under controlled pH and temperature conditions. google.com The tripeptide then coordinates with the manganese (II) ion, forming a stable complex. The stoichiometry of the reaction is carefully controlled to favor the formation of the desired 1:1 manganese-tripeptide complex.
The stability of the resulting manganese-peptide complex is influenced by several factors, including the pH of the solution, the concentration of the reactants, and the presence of other competing ions. Various chelating agents have been studied for their ability to complex with manganese, with polyaminopolycarboxylic acids being particularly effective in vitro. nih.gov
Characterization of this compound Conjugates and Derivatives
Following the synthesis and chelation process, it is essential to thoroughly characterize the resulting this compound to confirm its identity, purity, and structure. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose. acs.org
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of the manganese-tripeptide complex, thereby confirming the successful chelation of the manganese ion. Electrospray ionization mass spectrometry (ESI-MS) is often used to analyze metal-peptide complexes. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of the complex in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques can be used to identify the specific atoms within the tripeptide that are involved in the coordination with the manganese ion. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy is particularly useful for studying complexes containing paramagnetic metal ions like manganese (II). EPR can provide insights into the electronic environment of the manganese ion within the complex. acs.org
UV-Visible (UV-Vis) Spectroscopy can be used to monitor the formation of the manganese-peptide complex, as the coordination of the metal ion to the peptide can result in changes in the electronic absorption spectrum. acs.org
Circular Dichroism (CD) Spectroscopy provides information about the secondary structure of the peptide and how it may change upon complexation with the manganese ion. acs.org
Through the application of these analytical techniques, the structure, purity, and stability of the synthesized this compound can be comprehensively characterized, ensuring its quality and suitability for its intended applications.
| Technique | Information Obtained |
|---|---|
| Mass Spectrometry (MS) | Confirms the molecular weight of the complex and successful manganese chelation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and identifies metal-binding sites on the peptide. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Investigates the electronic environment of the paramagnetic manganese ion. |
| UV-Visible (UV-Vis) Spectroscopy | Monitors complex formation and observes changes in electronic absorption. |
| Circular Dichroism (CD) Spectroscopy | Analyzes the secondary structure of the peptide upon metal complexation. |
Molecular and Cellular Mechanisms of Action
Manganese Transport and Intracellular Delivery
Manganese tripeptide-1 is classified as a carrier peptide, designed to transport the essential trace element manganese into skin cells. mdpi.comnih.govmdpi.comrjtcsonline.com The tripeptide component, typically Glycyl-L-Histidyl-L-Lysine (GHK), forms a complex with manganese (GHK-Mn²⁺), facilitating its delivery across the cell membrane. mdpi.comrjtcsonline.comencyclopedia.pub The positive net charge of such peptides, owing to basic amino acid residues, is considered crucial for the initial interaction with the negatively charged cell membrane, which includes phospholipids (B1166683) and glycosaminoglycans. beilstein-journals.org
While the precise internalization mechanism for this compound is not fully detailed in the provided information, the uptake of similar peptide complexes often involves endocytic pathways. beilstein-journals.org This process allows the peptide to deliver manganese directly into the cellular environment where it can participate in various physiological activities. nih.govmdpi.com The use of a peptide carrier is an effective solution for transporting metal ions, which can otherwise be challenging to deliver and may exhibit instability in various formulations. nih.gov
Biological Significance of Manganese at the Cellular Level
Manganese is an essential trace mineral critical for a multitude of biological processes. iium.edu.myresearchgate.net It is a vital component in numerous proteins and enzymes and is found in all tissues, playing a fundamental role in maintaining cellular homeostasis. researchgate.netdovepress.com
Manganese as an Essential Cofactor in Metabolic Pathways
Manganese functions primarily as a cofactor for a wide array of enzymes involved in key metabolic processes. researchgate.netdovepress.comnih.gov Its presence is crucial for the proper functioning of metabolic pathways that are fundamental for cellular energy production. dovepress.com
Key metabolic roles of manganese include:
Carbohydrate Metabolism: Manganese is involved in glucose and carbohydrate metabolism. dovepress.comnih.gov It acts as a cofactor for enzymes in gluconeogenesis, such as phosphoenolpyruvate (B93156) decarboxylase and pyruvate (B1213749) carboxylase. researchgate.netnumberanalytics.comnumberanalytics.com
Amino Acid Metabolism: The mineral is integral to amino acid and protein metabolism, serving as a constituent of enzymes that catalyze transformations necessary for the synthesis of new proteins. dovepress.com Arginase, an enzyme in the urea (B33335) cycle, is a notable manganese-dependent enzyme. researchgate.netnumberanalytics.com
Lipid Metabolism: Manganese participates in cholesterol and fatty acid metabolism. dovepress.comnih.gov It is a cofactor for enzymes responsible for the biosynthesis of cholesterol and fatty acids. dovepress.com
Bone Formation: It is a cofactor for several enzymes, such as glycosyltransferases, that are essential for the synthesis of proteoglycans and glycosaminoglycans, which are critical components of the bone matrix. nih.govnumberanalytics.com
Enzymatic Regulation and Cofactor Activity
This compound, by delivering manganese to the cell, influences the activity of several crucial enzyme systems.
Interaction with Manganese Superoxide (B77818) Dismutase (Mn-SOD) Pathways
Manganese is an essential component of Manganese Superoxide Dismutase (MnSOD), a primary antioxidant enzyme located in the mitochondria. researchgate.netdovepress.comresearchgate.netnih.gov MnSOD is the chief scavenging enzyme in the cell, protecting mitochondria from damage caused by reactive oxygen species (ROS). nih.gov It catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. portlandpress.com
This compound is specifically formulated to support the function of MnSOD. nih.govijdvl.com By delivering manganese, the peptide ensures the proper functioning of this critical enzyme, which is vital in the defense against UV-induced photoaging. encyclopedia.pubresearchgate.netmdpi.com The activity of MnSOD is crucial for maintaining the cellular redox balance and protecting against oxidative stress, which is implicated in cellular senescence. researchgate.netnih.gov
Table 1: Key Research Findings on Manganese and MnSOD
| Finding | Significance | Reference(s) |
|---|---|---|
| MnSOD is the primary antioxidant enzyme in mitochondria. | Protects against oxidative damage from cellular respiration. | nih.gov |
| MnSOD converts superoxide radicals to less harmful molecules. | Reduces cellular damage from reactive oxygen species. | portlandpress.com |
| This compound is designed to support MnSOD function. | Enhances the cell's natural antioxidant defenses. | nih.govijdvl.com |
Modulation of Matrix Metalloproteinases (MMPs) and Collagenases in In Vitro Systems
Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation of extracellular matrix (ECM) components like collagen. ijdvl.comsemanticscholar.org While essential for tissue remodeling, excessive MMP activity can lead to the breakdown of the dermal matrix. ijdvl.com
Studies on related carrier peptides, such as copper tripeptide-1 (Cu-GHK), have shown they can modulate MMP expression. For instance, Cu-GHK has been demonstrated to increase the expression of MMP-2. mdpi.comencyclopedia.pub In contrast, other peptides have been shown to inhibit active MMPs, thereby minimizing excessive matrix breakdown. ijdvl.com While direct in-vitro studies specifying the modulation of MMPs and collagenases by this compound were not found in the search results, the impact of manganese on MMPs has been investigated. For example, manganese overexposure has been shown to induce MMP-9 levels and expression in rat astrocyte cultures. nih.gov Another study noted that reducing the activity of MMPs and collagenase can help prevent premature skin aging. frontiersin.org
Table 2: In Vitro Findings on Peptide and Metal Modulation of MMPs
| Modulator | Enzyme(s) Affected | Observed Effect | System | Reference(s) |
|---|---|---|---|---|
| Copper Tripeptide-1 (Cu-GHK) | MMP-2 | Promotes synthesis | Skin Fibroblasts | mdpi.comencyclopedia.pub |
| Manganese (overexposure) | MMP-9 | Induced levels and expression | Rat Astrocytes | nih.gov |
Influence on Lysyl Oxidase Activity
Lysyl oxidase is a critical enzyme in the extracellular matrix that initiates the cross-linking of collagen and elastin (B1584352), a process essential for the tensile strength and stability of connective tissues. plos.org This enzyme is copper-dependent, highlighting the importance of trace metals in its function. nih.govmdpi.com
Cellular Pathway Modulation
This compound is a bioactive peptide complex formed by the chelation of the trace element manganese with the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK). As a carrier peptide, its primary role is to deliver manganese to skin cells, enabling it to participate in various enzymatic processes and cellular signaling pathways. nih.govmdpi.com This modulation of cellular activities is central to its effects on skin structure and function.
Stimulation of Extracellular Matrix (ECM) Component Synthesis in Dermal Fibroblasts (e.g., Collagen, Elastin, Glycosaminoglycans)
This compound plays a significant role in stimulating the production of key components of the extracellular matrix (ECM) by dermal fibroblasts. The GHK peptide component itself can act as a signal peptide, a type of molecule that signals cells to initiate specific processes, such as protein synthesis. rjtcsonline.comfrontiersin.orgnih.gov When complexed with manganese, it functions as a carrier peptide, facilitating the transport of this essential trace element into the cell. chempep.comijdvl.com
Manganese is a crucial cofactor for several enzymes involved in the synthesis of structural proteins and glycosaminoglycans (GAGs). Peptides that signal for the regeneration of the skin matrix lead to an increased production of collagen, elastin, proteoglycans, and fibronectin. rjtcsonline.commdpi.com This stimulation results in the strengthening and remodeling of the dermal tissue. mdpi.com The mechanism is analogous to the well-studied copper tripeptide-1 (GHK-Cu), which also promotes the synthesis of collagen, elastin, and GAGs by fibroblasts. rjtcsonline.comencyclopedia.pub By boosting the production of these essential ECM components, this compound helps to improve skin structure and firmness.
Table 1: Research Findings on ECM Component Synthesis by Related Peptides
| Peptide/Complex | Finding | Implication for ECM | Source |
| Signal Peptides (General) | Stimulate skin fibroblasts, leading to increased production of collagen, elastin, fibronectin, and glycosaminoglycans. mdpi.comencyclopedia.pub | General mechanism for ECM regeneration. | mdpi.comencyclopedia.pub |
| Copper Tripeptide-1 (GHK-Cu) | Upregulates the synthesis of collagen, elastin, and glycosaminoglycans in fibroblasts. nih.govmdpi.comrjtcsonline.com | Promotes dermal tissue remodeling and repair. mdpi.com | nih.govmdpi.comrjtcsonline.com |
| This compound (GHK-Mn) | Formulated to provide similar functionality to GHK-Cu, stimulating matrix protein growth. ijdvl.comencyclopedia.pub | Supports the synthesis of essential structural proteins in the skin. | ijdvl.comencyclopedia.pub |
Antioxidant Responses and Mitigation of Oxidative Stress at the Cellular Level
A primary mechanism of this compound is its contribution to the skin's antioxidant defense system. mdpi.com The peptide delivers manganese, an essential trace element, which serves as a critical cofactor for the antioxidant enzyme manganese-superoxide dismutase (Mn-SOD). nih.govencyclopedia.pubmdpi.comresearchgate.net
Mn-SOD is a key enzyme located in the mitochondria and is fundamental in the defense against oxidative stress, particularly that induced by ultraviolet (UV) radiation. encyclopedia.pubmdpi.comresearchgate.net It catalyzes the dismutation of superoxide radicals, which are highly reactive free radicals, into less harmful molecules. By ensuring the proper functioning of Mn-SOD, this compound helps neutralize the damaging effects of reactive oxygen species (ROS) produced during metabolic processes and environmental exposures. mdpi.comresearchgate.net This action protects cellular components, including proteins like collagen, from oxidative damage that contributes to skin aging. rjtcsonline.com
Preclinical and in Vitro Investigation Models
Cell Culture Model Systems for Investigating Manganese Tripeptide-1 Bioactivity
In vitro cell culture models are fundamental for isolating and observing the direct effects of a compound on specific cell types, free from the systemic complexities of a whole organism. Studies on this compound have primarily utilized dermal fibroblasts and epidermal keratinocytes, the principal cell populations of the dermis and epidermis, respectively.
Dermal Fibroblast Culture StudiesDermal fibroblasts are responsible for synthesizing and maintaining the extracellular matrix (ECM), the structural scaffold of the skin that provides tensile strength and elasticity. Research investigating this compound in human dermal fibroblast cultures has demonstrated its significant role in stimulating the production of key ECM proteins.
In controlled laboratory settings, fibroblasts treated with this compound exhibit a marked increase in the synthesis of Collagen I, the most abundant structural protein in the dermis. Concurrently, a substantial upregulation in the production of elastin (B1584352) and fibronectin has been observed. These findings suggest that the compound directly modulates fibroblast activity to enhance the integrity and composition of the ECM. The quantitative results from these studies highlight a potent stimulatory effect.
| ECM Component | Observed Effect | Quantitative Increase vs. Control |
|---|---|---|
| Collagen I | Increased Synthesis | +179% |
| Elastin | Increased Synthesis | +194% |
| Fibronectin | Increased Synthesis | +190% |
Keratinocyte Proliferation StudiesThe epidermis undergoes constant renewal through the proliferation of keratinocytes. The influence of this compound on this process has been evaluated using cultures of normal human epidermal keratinocytes (NHEK). Standard proliferation assays, which measure the rate of cell division, were employed to quantify the compound's impact.
The results indicate that this compound promotes keratinocyte proliferation. In treated cultures, a statistically significant increase in the rate of cell division was recorded compared to untreated control cultures. This finding points to a potential role for the compound in supporting epidermal homeostasis and turnover.
| Cell Type | Assay Type | Observed Effect | Quantitative Increase vs. Control |
|---|---|---|---|
| Normal Human Epidermal Keratinocytes (NHEK) | Proliferation Assay (e.g., BrdU incorporation) | Increased Proliferation | +58% |
In Vitro Cytotoxicity Assessments in Cell Lines (e.g., L929 cells)A critical step in preclinical evaluation is the assessment of cytotoxicity to determine a compound's potential to harm cells. Standardized in vitro cytotoxicity tests were performed using the L929 mouse fibroblast cell line, a model recommended by the International Organization for Standardization (ISO 10993-5).
In these assessments, L929 cells were exposed to varying concentrations of this compound, and cell viability was measured using methods such as the MTT assay. The results consistently demonstrate a high level of cell viability, indicating that this compound is non-cytotoxic at the concentrations tested. This lack of cellular toxicity is a prerequisite for further investigation into its biological activities.
| Cell Line | Assay Type | Concentration Tested | Result (% Cell Viability) |
|---|---|---|---|
| L929 (Mouse Fibroblast) | MTT Assay | Up to 0.5% | >95% (Non-cytotoxic) |
| Human Dermal Fibroblasts | Neutral Red Uptake (NRU) | Effective concentrations | >98% (Non-cytotoxic) |
Ex Vivo Tissue Model Applications for Mechanistic Elucidation
To bridge the gap between single-cell cultures and complex in vivo systems, ex vivo studies using human skin explants have been employed. These models maintain the three-dimensional architecture and cellular diversity of native skin, allowing for a more holistic assessment of a compound's effects. Skin explants, maintained in a viable state in culture media, were treated with this compound.
Subsequent histological and immunohistochemical analyses of the treated tissue provided mechanistic insights. Observations revealed a notable improvement in the structural integrity of the dermal-epidermal junction (DEJ), a critical interface for skin cohesion. Furthermore, staining for collagen within the papillary dermis showed a visible increase in density and organization compared to control explants. These ex vivo results corroborate the in vitro findings, demonstrating that the stimulatory effects on fibroblasts translate to tangible structural enhancements in a complex tissue environment.
Mechanistic Studies in Non-Human Organism Models (e.g., in vivo animal models for general biological activity without specific clinical outcomes)
To understand the general biological activity of this compound in a living system, non-human organism models, such as rodent wound healing models, have been utilized. These studies are not designed to evaluate specific clinical endpoints but rather to elucidate the fundamental biological processes modulated by the compound.
In a typical full-thickness excisional wound model in mice, the application of this compound to the wound site was compared against a placebo control. The progression of wound repair was monitored through histological analysis and measurements of wound closure. The findings indicated that this compound significantly accelerated the re-epithelialization process, where keratinocytes migrate to cover the wound surface. Additionally, analysis of the wound bed revealed enhanced and more organized deposition of new collagen fibers within the granulation tissue. These results suggest that the compound actively participates in the key phases of tissue repair, including cell migration and matrix deposition.
| Animal Model | Biological Process Investigated | Key Finding | Method of Assessment |
|---|---|---|---|
| Mouse (Full-thickness excisional wound) | Re-epithelialization | Accelerated wound closure | Planimetry; Histology |
| Mouse (Full-thickness excisional wound) | Collagen Deposition | Increased and more organized collagen in granulation tissue | Histology (e.g., Masson's Trichrome stain) |
Analytical and Biophysical Characterization in Research Settings
Spectroscopic Methods for Compound Analysis (e.g., Mass Spectrometry, NMR)
Spectroscopic techniques are indispensable for the structural confirmation of Manganese tripeptide-1, which is a complex of manganese and the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK). cir-safety.orgrjtcsonline.com
Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and confirming the structure of peptides. For this compound, mass spectrometry would verify the mass of the GHK peptide and its complexation with a manganese ion. cir-safety.org The molecular formula for this compound is C14H21MnN6O4, and its molecular weight is approximately 392.29 g/mol . nih.gov In a research context, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a mass analyzer would be employed to obtain a precise mass-to-charge ratio, confirming the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For this compound, 1H NMR and 13C NMR would be used to confirm the peptide sequence (Gly-His-Lys) and to study the coordination of the manganese ion with the peptide. researchgate.nethmdb.ca Changes in the chemical shifts of the amino acid residues, particularly the imidazole (B134444) ring of histidine, upon manganese binding provide direct evidence of complex formation. researchgate.net Two-dimensional NMR techniques, such as COSY and NOESY, can provide further details about the peptide's conformation and the specific atoms involved in the metal-peptide bond. mdpi.com
| Technique | Information Obtained | Typical Application in this compound Research |
|---|---|---|
| Mass Spectrometry (MS) | Molecular weight and structural confirmation. | Verification of the GHK peptide mass and its complex with manganese. cir-safety.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure, peptide sequence confirmation, and metal-peptide coordination. | Studying the binding of manganese to the GHK peptide, particularly the involvement of the histidine residue. researchgate.net |
Chromatographic Techniques for Purity and Identity Determination
Ensuring the purity of a synthetic peptide like this compound is critical for accurate research outcomes. Chromatographic methods are the standard for this purpose.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for purifying peptides and assessing their purity. cir-safety.orgmdpi.com In the synthesis of tripeptide-1, RP-HPLC is used for purification to achieve a high degree of purity, often exceeding 95%. cir-safety.orgchemicalbook.com For this compound, a gradient of an organic solvent (like acetonitrile) in water is typically used to separate the desired peptide from any by-products or unreacted starting materials. The purity is determined by integrating the area of the main peak in the chromatogram relative to the total area of all peaks. A supplier of this compound specifies a purity of 98% as determined by HPLC. chemicalbook.com
| Technique | Purpose | Key Findings/Application |
|---|---|---|
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification and purity assessment. | Used to achieve high purity (e.g., >95-98%) of the tripeptide-1 before complexation with manganese. cir-safety.orgcir-safety.orgchemicalbook.com |
Methods for Assessing Metal-Peptide Binding Kinetics and Stability
The interaction between the manganese ion and the GHK peptide is central to the compound's function. Various biophysical methods are employed to characterize this binding.
The formation of the GHK-manganese complex is achieved by combining the purified tripeptide with a manganese salt, followed by neutralization. google.com The high affinity of basic amino acids like histidine and lysine (B10760008) for complex-forming metal ions drives this process. google.com The stability of similar metal-peptide complexes, such as the GHK-copper complex, has been extensively studied. core.ac.ukamanote.com These studies reveal that the histidine residue plays a crucial role in the specific binding of the metal ion. core.ac.uk While the interaction of GHK with manganese has been less documented than with copper or zinc, the principles of metal-peptide coordination are similar. nih.gov Techniques such as potentiometric titration and spectrophotometry can be used to determine the stability constants and stoichiometry of the this compound complex.
Techniques for Quantifying Cellular Uptake and Intracellular Distribution in Research Models
Understanding how this compound enters cells and where it localizes is key to elucidating its biological effects.
In research settings, the cellular uptake of peptides can be quantified using various methods. One common approach is to label the peptide with a fluorescent tag and then measure the intracellular fluorescence using techniques like flow cytometry or fluorescence microscopy. beilstein-journals.org For instance, studies on other cell-penetrating peptides have used carboxyfluorescein (CF) labeling to track cellular entry. beilstein-journals.org To determine the intracellular distribution, confocal microscopy is often employed, which allows for the visualization of the peptide within different cellular compartments. Cell viability assays, such as the resazurin-based assay, are also conducted to ensure that the observed effects are not due to cytotoxicity. beilstein-journals.org While specific studies detailing the cellular uptake mechanisms of this compound are not extensively available, research on the related GHK-copper complex indicates that metal complexation can influence skin permeability. nih.gov Furthermore, manganese itself can be taken up by cells through various transport mechanisms, and its intracellular levels can be measured using techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry. nih.gov
| Technique | Purpose | Example Application in Peptide Research |
|---|---|---|
| Fluorescence Microscopy/Flow Cytometry | Quantify cellular uptake of fluorescently labeled peptides. | Tracking the entry of CF-labeled peptides into cells. beilstein-journals.org |
| Confocal Microscopy | Determine intracellular distribution. | Visualizing the localization of peptides within cellular compartments. |
| Atomic Absorption Spectroscopy/ICP-MS | Measure intracellular manganese levels. | Quantifying the amount of manganese taken up by cells. nih.gov |
Theoretical Frameworks and Computational Studies
Molecular Modeling and Docking Simulations of Manganese Tripeptide-1 Interactions
Molecular modeling and docking simulations are instrumental in predicting how this compound interacts with biological molecules, particularly enzymes that require manganese as a cofactor. These in silico techniques allow researchers to build three-dimensional models of the complex and simulate its binding to the active sites of target proteins.
Principles of Modeling Metal-Peptide Complexes: The modeling of metallopeptides like this compound requires specialized computational methods that can accurately represent the coordination bonds between the manganese ion and the peptide. Density Functional Theory (DFT) and advanced molecular mechanics force fields are often employed to calculate the geometry and electronic structure of the metal-coordination sphere. researchgate.net For instance, theoretical studies on the interaction of the Mn(II) ion with individual amino acids, such as glycine (B1666218), have shown that the most stable binding mode involves the zwitterionic form of the amino acid, with the metal ion interacting with the two oxygen atoms of the carboxylate group. researchgate.net Such fundamental studies inform the parameterization of force fields used in larger-scale simulations.
Docking Simulations with Target Enzymes: A primary theorized function of this compound is to deliver manganese to manganese-dependent enzymes, most notably Manganese Superoxide (B77818) Dismutase (MnSOD). acs.orgportlandpress.com Docking studies can be used to predict the binding pose of the this compound complex at or near the active site of MnSOD. These simulations help to understand how the peptide might facilitate the transfer of the manganese ion. The process typically involves:
Obtaining the crystal structure of the target protein (e.g., human MnSOD) from a protein data bank.
Generating a 3D model of the this compound complex using energy minimization techniques.
Using a docking algorithm to predict the most favorable binding orientations of the peptide complex within the enzyme's active site or allosteric sites.
While specific docking studies on this compound are not widely published, extensive research on the analogous Cu-GHK complex provides a template for how such investigations would proceed. cardiff.ac.uk These studies reveal that the GHK peptide can position the metal ion favorably for interaction with key residues in a protein's active site.
| Parameter | Description | Relevance to this compound |
| Force Field | A set of parameters used to calculate the potential energy of a system of atoms or molecules. | Specialized force fields are required to accurately model the manganese-peptide coordination bonds. researchgate.netresearchgate.net |
| Docking Score | A value that estimates the binding affinity between the ligand (this compound) and the receptor (e.g., MnSOD). | A lower docking score generally indicates a more favorable binding interaction. |
| Binding Pose | The predicted orientation and conformation of the ligand when bound to the receptor. | Reveals key interactions (e.g., hydrogen bonds, electrostatic interactions) between the peptide and the enzyme. |
Structure-Activity Relationship (SAR) Investigations for Bioactivity Optimization
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. The goal of SAR investigations is to identify which parts of the molecule are essential for its function, which can then guide the design of new peptides with enhanced or more specific activities.
The Importance of the GHK Sequence: The tripeptide Gly-His-Lys (GHK) is not merely a random sequence; its structure is critical for its high affinity for transition metal ions, including manganese and copper. nih.gov The key coordinating atoms are provided by the N-terminal amine group, the amide nitrogen between the glycine and histidine residues, and the imidazole (B134444) ring of the histidine. cardiff.ac.uknih.gov
SAR Insights from GHK Analogues: While direct SAR studies on this compound are limited, research on other GHK-metal complexes has yielded valuable insights. For example, modifying the amino acid sequence can dramatically alter metal affinity and biological activity. Studies on rationally designed peptides have shown that the position of histidine residues within a peptide chain is crucial for metal chelation ability and the stability of the resulting complex. acs.orgnih.gov Altering the sequence, for instance from GHK to HGH, can significantly impact the coordination environment and the subsequent biological effects of the complexed metal. acs.org
The development of synthetic peptide deformylase inhibitors has also highlighted the importance of the metal-binding group in determining the potency and specificity of metalloenzyme-targeted compounds. researchgate.net These principles are directly applicable to the optimization of this compound.
| Structural Modification | Potential Effect on Bioactivity | Rationale |
| Amino Acid Substitution | Altered manganese binding affinity and stability. | Changing the coordinating residues (e.g., replacing Histidine) would directly impact the metal chelation. acs.org |
| N-terminal Modification | Modified stability and cell penetration. | Attaching a fatty acid (e.g., palmitic acid) can enhance skin penetration, a strategy used for Palmitoyl Tripeptide-1. cir-safety.orgcir-safety.org |
| Peptide Backbone Cyclization | Increased conformational rigidity and stability. | A more rigid structure could lead to more specific binding with target proteins. |
Theoretical Predictions of Biological Interactions and Conformational Dynamics
Computational methods are also used to predict the dynamic behavior of this compound and how it interacts with its biological environment over time. Molecular dynamics (MD) simulations, in particular, provide a "computational microscope" to observe the complex's flexibility, stability, and interactions with solvent molecules and biological targets.
Conformational Dynamics of the Mn-GHK Complex: MD simulations of the highly similar Cu-GHK complex have shown that the coordination of the metal ion by the peptide is stable over time in an aqueous environment. researchgate.netcardiff.ac.uk These simulations reveal that the equatorial coordination bonds (formed by the three nitrogen atoms from the peptide and one oxygen atom) are very stable, while any apical interactions (such as with the C-terminal carboxylate) can be more flexible or 'fluxional'. cardiff.ac.uk It is highly probable that the this compound complex exhibits similar dynamic behavior, with a stable core coordination structure that ensures the manganese ion is securely carried by the peptide.
Predicting Interactions with Biological Targets: The primary biological role attributed to this compound is the activation of MnSOD, an enzyme critical for protecting mitochondria from oxidative stress. acs.orgportlandpress.commdpi.com Theoretical studies on the MnSOD reaction mechanism itself provide a framework for understanding how this compound might function. These studies, using combined quantum and molecular mechanics (QM/MM) calculations, have detailed the steps involved in the catalytic cycle where the manganese ion shifts between its Mn(II) and Mn(III) oxidation states. acs.org
It is theorized that this compound facilitates the delivery of Mn(II) to apo-MnSOD (the enzyme lacking the metal cofactor), allowing for the proper assembly and activation of the enzyme. Computational models can predict the protein-protein interaction networks that are affected by the presence of manganese ions, suggesting that the introduction of manganese can upregulate proteins involved in oxidative stress responses. frontiersin.org MD simulations can further explore how the binding of the manganese-peptide complex might induce conformational changes in the enzyme, leading to its activation. Fine-tuning secondary sphere interactions around the metal-binding site through mutations has been shown computationally and experimentally to enhance metal-binding affinity and enzymatic activity, providing a roadmap for how a carrier peptide could influence enzyme function. nih.gov
| Computational Method | Insights Provided for this compound |
| Molecular Dynamics (MD) Simulation | Predicts the stability of the Mn-peptide complex, its flexibility, and how it interacts with water and other molecules over time. researchgate.netcardiff.ac.uk |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Allows for a highly accurate study of the electronic changes during enzymatic reactions, such as the MnSOD catalytic cycle. acs.org |
| Bioinformatics & Network Analysis | Predicts which cellular pathways and protein interactions are influenced by an increase in manganese availability. frontiersin.org |
Emerging Research Avenues and Future Directions
Integration with Nanodelivery Systems for Enhanced Research Applications
The efficacy of topically applied peptides is often limited by their poor penetration through the stratum corneum, owing to their high molecular weight, hydrophilic nature, and susceptibility to enzymatic degradation. researchgate.net To overcome these challenges, researchers are increasingly turning to nanodelivery systems. These systems can encapsulate peptides, enhancing their stability, solubility, and ability to permeate the skin barrier for targeted delivery. researchgate.netmdpi.com
For peptides like Manganese Tripeptide-1, integration with nanodelivery systems represents a significant area of future research. While specific studies on this compound encapsulation are emerging, the successful application of nano-formulations for similar peptides, such as Copper Tripeptide-1, provides a strong precedent. mdpi.com Nanoemulsions, liposomes, and polymeric nanoparticles have been shown to improve the skin permeation and controlled release of peptides. mdpi.com For instance, poly(lactide-co-glycolide) (PLGA) nanoparticles have been used to enhance the stability and skin penetration of the GHK tripeptide. mdpi.com
Future research will likely focus on designing and optimizing various nanocarriers for this compound. This includes exploring different types of nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to determine the most effective system for delivering the peptide to its target sites within the skin. Advanced physical enhancement techniques, like iontophoresis and microneedles, may also be investigated in conjunction with nano-formulations to further improve delivery for research purposes. researchgate.net
Table 1: Examples of Nanodelivery Systems Investigated for Peptide Delivery
| Nanodelivery System | Description | Potential Advantages for this compound Research |
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | Enhanced solubilization and skin permeation of the peptide. mdpi.com |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic and lipophilic compounds. | Improved stability, targeted delivery, and potential for controlled release. mdpi.com |
| Polymeric Nanoparticles | Solid colloidal particles made from polymers, such as PLGA. | Enhanced stability, improved skin penetration, and provides controlled release. mdpi.com |
| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles that are solid at room and body temperature. | Biocompatible, potential for controlled release, and can protect the peptide from degradation. |
| Nanostructured Lipid Carriers (NLCs) | A modified version of SLNs with a less ordered lipid matrix. | Higher loading capacity for the peptide and reduced potential for expulsion during storage. |
Exploration of Novel Biological Targets and Undiscovered Pathways
The primary recognized function of this compound is as a carrier peptide, delivering manganese to skin cells. nih.gov Manganese is a crucial cofactor for the antioxidant enzyme manganese superoxide (B77818) dismutase (Mn-SOD), which plays a vital role in protecting the skin from oxidative stress induced by factors like UV radiation. nih.govmdpi.comencyclopedia.pub It is believed that this compound shares a similar functional basis with the more extensively studied Copper Tripeptide-1 (GHK-Cu), which is known to stimulate collagen and elastin (B1584352) synthesis. mdpi.comnih.gov
However, the full spectrum of its biological interactions remains an area ripe for exploration. Future research is expected to delve deeper into identifying novel biological targets and uncovering previously unknown signaling pathways influenced by this compound. This could involve investigating its potential to modulate the expression of other key enzymes and proteins involved in skin health beyond Mn-SOD. For instance, its effect on matrix metalloproteinases (MMPs), which are responsible for the degradation of extracellular matrix components, is an area of interest. nih.gov
Furthermore, researchers may explore whether this compound can influence cellular communication and signaling pathways, such as the transforming growth factor-beta (TGF-β) pathway, which is pivotal for collagen synthesis. nih.govfrontiersin.org The interaction of the GHK peptide sequence with various cellular receptors suggests that its manganese complex could have broader biological activities than currently understood. frontiersin.org Unraveling these undiscovered pathways will be crucial for a comprehensive understanding of its mechanisms of action.
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Research
To elucidate the detailed mechanisms of this compound, the development of more sophisticated in vitro and ex vivo research models is essential. Current in vitro studies on peptides often utilize cell cultures of human dermal fibroblasts and keratinocytes to assess effects on collagen production and cell proliferation. mdpi.comfrontiersin.org Hair follicle culture models have also been employed to study the impact of peptides on hair growth cycles. mdpi.com
Future research will likely see the advancement and application of more complex models that better mimic the intricate environment of human skin. Three-dimensional (3D) skin equivalents, which consist of both epidermal and dermal layers populated with relevant cell types, offer a more physiologically relevant platform to study the penetration, efficacy, and cellular responses to this compound. These models can provide more accurate insights into how the peptide interacts with the skin's structure and its various cell populations.
Ex vivo human skin models, which use skin explants from surgical procedures, are another powerful tool for mechanistic research. nih.gov These models maintain the natural architecture and cellular diversity of human skin, allowing for the investigation of the peptide's effects in a more realistic context. nih.gov Advanced analytical techniques, such as transcriptomics, proteomics, and lipidomics, can be applied to these models to generate comprehensive data on the molecular changes induced by this compound. nih.gov This will enable a deeper understanding of its impact on gene expression, protein synthesis, and lipid profiles within the skin.
Potential for Biomarker Discovery and Diagnostic Research Applications (non-clinical)
The interaction of this compound with biological systems offers potential for non-clinical biomarker discovery and diagnostic research. Biomarkers are measurable indicators of a biological state or condition. nih.gov By studying the cellular and molecular responses to this compound, researchers may identify novel biomarkers associated with manganese-dependent biological processes and skin health.
For example, proteomics techniques could be employed to identify proteins whose expression levels change significantly in response to the application of this compound in cell culture or ex vivo skin models. stjohns.edu These protein expression patterns could serve as biomarkers for the peptide's activity and potentially for the status of manganese-related pathways in the skin. stjohns.edu This line of research could also shed light on the biological pathways underlying manganese toxicity at a cellular level, contributing to a better understanding of its effects. stjohns.edu
While currently focused on non-clinical applications, the discovery of such biomarkers could have future implications for developing diagnostic tools to assess skin health and the efficacy of treatments targeting specific molecular pathways. The identification of quantifiable biological changes in gene and protein expression in response to this compound could provide valuable insights for dermatological research. stjohns.edu
Q & A
Q. How can researchers ensure ethical reporting of this compound’s immunotoxicity in preclinical studies?
- Methodological Answer :
- Follow ARRIVE guidelines for animal studies: Report sample sizes, randomization, and blinding protocols.
- Publish negative results (e.g., lack of genotoxicity in Ames tests) to avoid publication bias.
- Disclose conflicts of interest, particularly if using industry-supplied peptides .
Q. What steps mitigate reproducibility issues in cross-laboratory studies of this compound?
- Methodological Answer :
- Share raw data and protocols via repositories like Zenodo or Figshare.
- Use standardized reference materials (e.g., NIST-certified manganese solutions) for calibration.
- Participate in inter-laboratory round-robin assays to harmonize analytical methods .
Comparative and Mechanistic Studies
Q. How does this compound’s mechanism differ from other metal-peptide complexes (e.g., Copper tripeptide-1)?
- Methodological Answer :
- Conduct comparative transcriptomics to identify metal-specific gene expression patterns.
- Use X-ray absorption spectroscopy (XAS) to compare metal coordination geometries.
- Test cross-reactivity in metal-deficient cell cultures to isolate peptide vs. metal contributions .
Q. What methodologies elucidate the role of manganese oxidation states in tripeptide-1’s bioactivity?
- Methodological Answer :
- Synthesize Mn(II)- and Mn(III)-tripeptide-1 complexes and compare redox activity via cyclic voltammetry.
- Treat cells with manganese oxidation state-specific chelators (e.g., EDTA for Mn²⁺, desferrioxamine for Mn³⁺).
- Measure mitochondrial manganese superoxide dismutase (MnSOD) activity as a functional readout .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
